molecular formula C18H18O B2966293 (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 721422-11-3

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B2966293
CAS RN: 721422-11-3
M. Wt: 250.341
InChI Key: OLCKUQMQTXLLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are a type of flavonoids that are widely distributed in the plant kingdom. They are known for their various biological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Structural and Interaction Studies

  • Crystal Packing and Non-Hydrogen Bonding Interactions

    Research into ethyl and methyl substituted compounds, closely related to (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, reveals intriguing insights into their crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates a unique N⋯π interaction, alongside two C–H⋯N and two C–H⋯O hydrogen bonds, forming a double-ribbon structure. This highlights the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in determining the molecular arrangement and properties of these compounds, which could influence their application in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).

  • Optical and Electronic Properties

    The study of azo polymers, including compounds structurally related to (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, has revealed their potential for reversible optical storage. These findings, such as the synthesis and copolymerization of nitrophenyl compounds with azo and BEM side groups, show significant photoinduced birefringence, indicating applications in optical data storage and photonic devices. The cooperative motion between azo groups and BEM side groups, leading to additional birefringence, exemplifies the intricate interplay between molecular structure and optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).

properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-15-6-8-16(9-7-15)10-13-18(19)17-11-4-14(2)5-12-17/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCKUQMQTXLLOY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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